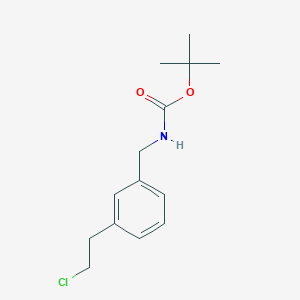
Benzeneacetonitrile, 2-(2-naphthalenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile is an organic compound with the molecular formula C18H13NS It is characterized by the presence of a naphthalene ring attached to a phenyl ring via a sulfur atom, with an acetonitrile group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(naphthalen-2-ylthio)phenyl)acetonitrile typically involves the reaction of 2-naphthalenethiol with 2-bromophenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion generated from 2-naphthalenethiol attacks the brominated carbon of 2-bromophenylacetonitrile, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(2-(naphthalen-2-ylthio)phenyl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(naphthalen-2-ylthio)phenyl)acetonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structural features allow it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. For example, the nitrile group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Naphthalen-2-yl)phenyl)acetonitrile: Lacks the sulfur atom, which may affect its reactivity and biological activity.
2-(Naphthalen-2-yl)-2-(pentyloxy)acetonitrile: Contains a pentyloxy group instead of a phenyl group, leading to different chemical and physical properties.
Uniqueness
2-(2-(Naphthalen-2-ylthio)phenyl)acetonitrile is unique due to the presence of the sulfur atom, which can undergo various oxidation states, providing versatility in chemical reactions. Additionally, the combination of the naphthalene and phenyl rings imparts distinct electronic and steric properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
57536-27-3 |
|---|---|
Formule moléculaire |
C18H13NS |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-(2-naphthalen-2-ylsulfanylphenyl)acetonitrile |
InChI |
InChI=1S/C18H13NS/c19-12-11-15-6-3-4-8-18(15)20-17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11H2 |
Clé InChI |
TXTMSRDRQQXEEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)


![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)







